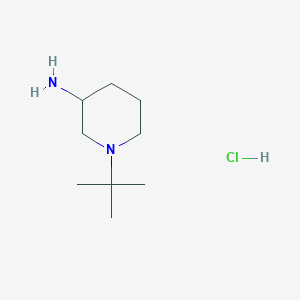

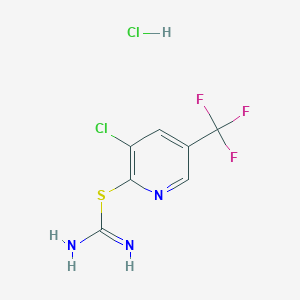

N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

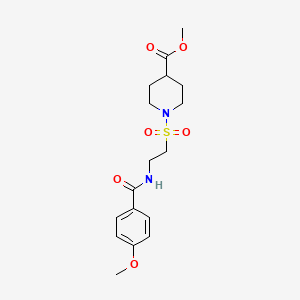

N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride, also known as MTSEA or 2-((2-Methylsulfanyl)ethylamino)ethyl methanethiosulfonate hydrochloride, is a chemical compound that is widely used in scientific research for its ability to modify proteins and study their functions. MTSEA is a thiol-specific reagent that reacts with cysteine residues in proteins, leading to the formation of covalent bonds and altering the protein's structure and activity.

Applications De Recherche Scientifique

Comprehensive Analysis of EN300-7437207 Applications

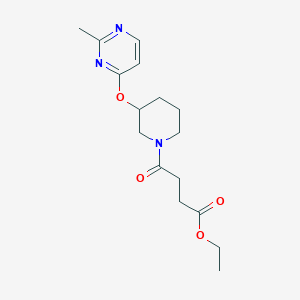

EN300-7437207: , also known as N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride, is a compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each within its own dedicated section.

Synthesis of Novel Organic Molecules

EN300-7437207 can serve as a building block in the synthesis of complex organic molecules. Its alkyne functionality allows for various coupling reactions, such as the Sonogashira coupling, which can lead to the formation of new carbon-carbon bonds. This is particularly useful in the development of pharmaceuticals and agrochemicals.

Catalyst in Organic Reactions

The compound’s amine group can act as a ligand, forming complexes with transition metals. These complexes can catalyze a variety of organic reactions, including hydrogenation and carbon-nitrogen bond formation, which are critical in the synthesis of amines used in drug development.

Material Science

In material science, EN300-7437207 could be utilized to modify the surface properties of materials. By attaching this compound to the surface of nanoparticles, researchers can alter their solubility, enhance their stability, and facilitate their use in biomedical applications like drug delivery.

Bioconjugation

The compound’s reactive groups make it suitable for bioconjugation techniques. It can be used to attach biomolecules to various substrates or to each other, which is essential in the creation of biosensors and diagnostic tools.

Development of Fluorescent Probes

EN300-7437207’s structure allows for the potential development of fluorescent probes. By incorporating this compound into fluorescent dyes, researchers can track biological processes in real-time, aiding in cellular imaging and analysis.

CO2 Capture and Sequestration

Research has shown that compounds similar to EN300-7437207 can play a role in the development of new ionic liquids for CO2 capture. These ionic liquids can effectively sequester CO2 and be recycled, showcasing efficiency and environmental friendliness .

Atmospheric Chemistry

In atmospheric chemistry, EN300-7437207-related compounds are significant for understanding air quality and particle formation. Studies involving the oxidation of primary aliphatic amines with NO3 radicals have shown substantial aerosol formation, which has implications for rural communities.

Asymmetric Synthesis

EN300-7437207 is used in the asymmetric synthesis of amines. The use of N-tert-Butanesulfinyl aldimines and ketimines as intermediates for synthesizing enantioenriched amines is a notable application in this field.

Propriétés

IUPAC Name |

N-ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS.ClH/c1-4-6-7-10(5-2)8-9-11-3;/h1H,5-9H2,2-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSAAAIYHJUSJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#C)CCSC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-morpholin-4-ylsulfonylfuran-2-carboxamide](/img/structure/B2594786.png)

![N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2594791.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B2594799.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2594803.png)

![N-[2-(4-Methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2594807.png)